Ethyl 3,3,3-trifluoro-2-propionamido-2-[3-(trifluoromethyl)anilino]propionate
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE is a complex organic compound characterized by the presence of multiple fluorine atoms. This compound is notable for its trifluoromethyl groups, which impart unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE typically involves multiple steps:
Formation of Intermediate Compounds: The initial step involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethanol to produce 3-(trifluoromethyl)benzyl alcohol.
Esterification: The benzyl alcohol is then reacted with ethyl propionate under acidic conditions to form the ester intermediate.
Amidation: The ester intermediate undergoes amidation with appropriate amines to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester and amide bonds can be hydrolyzed to yield corresponding acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing fluorine-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. This property allows it to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and amido groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C15H16F6N2O3 |
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Molecular Weight |
386.29 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(propanoylamino)-2-[3-(trifluoromethyl)anilino]propanoate |
InChI |
InChI=1S/C15H16F6N2O3/c1-3-11(24)23-13(15(19,20)21,12(25)26-4-2)22-10-7-5-6-9(8-10)14(16,17)18/h5-8,22H,3-4H2,1-2H3,(H,23,24) |
InChI Key |
SDYVKNAVQFHCGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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